molecular formula C12H13N3 B1650214 1-Benzyl-4-cyclopropyl-1H-1,2,3-triazole CAS No. 1151920-05-6

1-Benzyl-4-cyclopropyl-1H-1,2,3-triazole

Cat. No. B1650214
CAS RN: 1151920-05-6
M. Wt: 199.25
InChI Key: LLTPSKKYXLMCEX-UHFFFAOYSA-N
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Description

1-Benzyl-4-cyclopropyl-1H-1,2,3-triazole is a chemical compound that contains a triazole ring and two phenyl rings . It is an off-white solid .


Synthesis Analysis

The synthesis of 1-Benzyl-4-cyclopropyl-1H-1,2,3-triazole involves a variety of processes. The tris (1,2,3-triazol-4-yl)methane framework offers a highly versatile architecture for ligand design . The synthesis and characterisation of the homoleptic complexes were reported . Spectroscopic analysis confirmed the formation of such products .


Molecular Structure Analysis

The molecule in 4-cyclopropyl-4,5-dihydro-1H-1,2,3-triazole is disposed about a mirror plane with the triazole ring lying in the plane and being orthogonal to the cyclopropyl ring . Considerable delocalization of π-electron density within the triazole ring is indicated by the pattern of bond distances .


Chemical Reactions Analysis

The azide-alkyne Huisgen cycloaddition is a 1,3-dipolar cycloaddition between an azide and a terminal or internal alkyne to give a 1,2,3-triazole . This reaction has proven to be an efficient and innovative route to bioactive compounds as it is selective and devoid of side reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Benzyl-4-cyclopropyl-1H-1,2,3-triazole can be inferred from its structure and synthesis. It is an off-white solid . The IR spectrum shows peaks at 3134 cm−1 (C–H str, triazole), 3062, 2920, 2845, 2756 (C–H str, CHO), 1685 (C=O str), 1602, 1500, 1456, 1303, 1251 (C–O str), 1165, 1109 (C–O str), 1002, 869, 837, 756, 642, 513 .

properties

IUPAC Name

1-benzyl-4-cyclopropyltriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-2-4-10(5-3-1)8-15-9-12(13-14-15)11-6-7-11/h1-5,9,11H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLTPSKKYXLMCEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101238605
Record name 4-Cyclopropyl-1-(phenylmethyl)-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101238605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-cyclopropyl-1H-1,2,3-triazole

CAS RN

1151920-05-6
Record name 4-Cyclopropyl-1-(phenylmethyl)-1H-1,2,3-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1151920-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Cyclopropyl-1-(phenylmethyl)-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101238605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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